molecular formula C16H24Cl2N2O B13763482 6'-Chloro-2-(N-cyclohexyl-N-methylamino)-o-acetotoluidide, hydrochloride CAS No. 77966-41-7

6'-Chloro-2-(N-cyclohexyl-N-methylamino)-o-acetotoluidide, hydrochloride

Cat. No.: B13763482
CAS No.: 77966-41-7
M. Wt: 331.3 g/mol
InChI Key: HENOSASMMMOQKW-UHFFFAOYSA-N
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Description

[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted aniline moiety and a cyclohexyl-methylazanium group. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride typically involves multiple steps, starting with the preparation of 2-chloro-6-methylaniline. This intermediate can be synthesized from 3-chloro-5-methyl-4-nitroaniline through a series of reactions including diazotization and reduction . The final compound is obtained by reacting 2-chloro-6-methylaniline with appropriate reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexyl-methylazanium moiety, in particular, contributes to its stability and versatility in various applications.

Properties

CAS No.

77966-41-7

Molecular Formula

C16H24Cl2N2O

Molecular Weight

331.3 g/mol

IUPAC Name

[2-(2-chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazanium;chloride

InChI

InChI=1S/C16H23ClN2O.ClH/c1-12-7-6-10-14(17)16(12)18-15(20)11-19(2)13-8-4-3-5-9-13;/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,18,20);1H

InChI Key

HENOSASMMMOQKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C[NH+](C)C2CCCCC2.[Cl-]

Origin of Product

United States

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